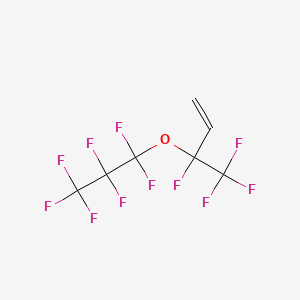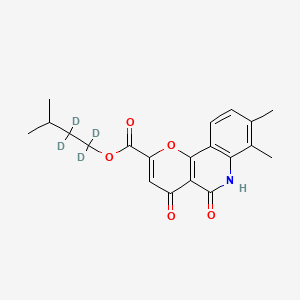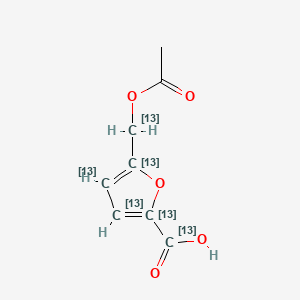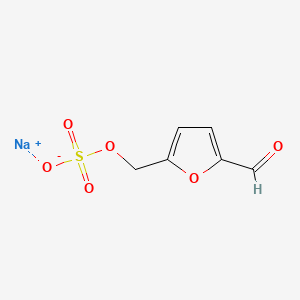
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4
概要
説明
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
科学的研究の応用
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroethanol and 4-nitroaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydroxide.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production methods for deuterated compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of ethers or other substituted derivatives.
Reduction: Formation of 2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide-d4.
Oxidation: Formation of oxidized derivatives depending on the reaction conditions.
作用機序
The mechanism of action of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide: The non-deuterated version of the compound.
2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide: A reduced derivative.
2-(2-Chloroethoxy)-N-(4-methylphenyl)acetamide: A methyl-substituted analogue.
Uniqueness
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is unique due to the presence of deuterium, which makes it valuable for studying reaction mechanisms and metabolic pathways with greater precision.
特性
IUPAC Name |
2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)









![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)
